Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It belongs to the imidazo[1,5-a]pyridine class of compounds, which are known for their biological activities and utility in medicinal chemistry. The compound's IUPAC name is methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate, and it has a molecular formula of with a molecular weight of approximately 210.62 g/mol.
The compound can be sourced from various chemical suppliers and databases, including PubChem and chemical catalogs. It is classified under heterocyclic compounds with nitrogen heteroatoms, specifically in the category of imidazo derivatives. The compound's CAS number is 1168090-92-3, which aids in its identification in chemical databases.
The synthesis of Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the nitrogen atom on the carbonyl carbon of the methyl chloroformate, leading to the formation of the ester linkage. Following this, purification methods such as recrystallization or chromatography are employed to isolate the desired product.
The molecular structure of Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate can be represented as follows:
COC(=O)C1=C(Cl)N2C=NC=C2C=C1
InChI=1S/C9H7ClN2O2/c1-12-9(11)7-6-13-8-5-3-4-10(7)8/h3-6H,1H3
The compound exhibits a density of approximately 1.367 g/cm³ and has a calculated LogP value of 2.16440, indicating moderate lipophilicity.
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases.
The mechanism of action for Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate primarily relates to its interactions with biological targets:
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several scientific applications:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9